molecular formula C24H20FN3O4S B2796169 ethyl 5-[2-(4-fluorophenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-60-2

ethyl 5-[2-(4-fluorophenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2796169
CAS No.: 851948-60-2
M. Wt: 465.5
InChI Key: AVZCNMMJLLPGMQ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Key structural features include:

  • Ethyl carboxylate ester at position 1, enhancing lipophilicity and bioavailability.
  • 2-(4-Fluorophenyl)acetamido substituent at position 5, which may influence hydrogen bonding and target affinity due to the fluorophenyl moiety’s electron-withdrawing properties.

Properties

IUPAC Name

ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4S/c1-3-32-24(31)21-18-13-33-22(26-19(29)12-15-6-8-16(25)9-7-15)20(18)23(30)28(27-21)17-10-4-14(2)5-11-17/h4-11,13H,3,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZCNMMJLLPGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[2-(4-fluorophenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-d]pyridazine core, followed by the introduction of the 4-fluorophenyl and 4-methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-[2-(4-fluorophenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

Ethyl 5-[2-(4-fluorophenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions such as oxidation, reduction, and substitution.

Biology

In biological research, this compound is being investigated for its potential biological activities , including:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding: The compound could interact with various receptors, modulating their activity.

Medicine

The compound is explored for its potential therapeutic effects , particularly:

  • Anti-inflammatory Properties: Its structural features suggest it may reduce inflammation.
  • Anticancer Activity: Preliminary studies indicate it might inhibit cancer cell proliferation.

Antiviral Activity

Recent studies have shown that derivatives of thieno[3,4-d]pyridazine compounds exhibit antiviral properties. For instance:

  • A study demonstrated that certain pyrazolo derivatives showed significant antiviral activity against viruses such as HIV and herpes simplex virus type-1 (HSV-1) at concentrations ranging from 0.01 to 20 μg/mL .

Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound can act as enzyme inhibitors in biochemical assays. For example:

  • A specific derivative was found to inhibit a key enzyme involved in cancer metabolism with an IC50 value lower than standard treatments .

Summary Table of Applications

Application AreaSpecific UseObservations
ChemistryBuilding block for complex synthesisHigh yield synthesis achieved
BiologyEnzyme inhibitionSignificant inhibition observed
MedicineAnti-inflammatory and anticancer effectsPromising results in preliminary studies

Mechanism of Action

The mechanism of action of ethyl 5-[2-(4-fluorophenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Class Core Structure Key Substituents Physicochemical Properties Potential Implications
Thieno[3,4-d]pyridazine (Target) Thieno[3,4-d]pyridazine Ethyl carboxylate, 4-methylphenyl, acetamido High lipophilicity (estimated) Kinase inhibition, antimicrobial
Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Chromen-4-one, dual fluorine MP = 227–230°C; Mass = 560.2 Anticancer, DNA intercalation
Pyrido[1,2-b]pyridazine Pyrido[1,2-b]pyridazine Trifluoromethyl furan, tetrahydro ring Improved solubility (predicted) CNS-targeted therapies
Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Benzamide, aminopyridine High polarity Enzyme inhibition (e.g., kinases)

Biological Activity

Ethyl 5-[2-(4-fluorophenyl)acetamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

1. Chemical Structure and Synthesis

The compound belongs to the class of thieno[3,4-d]pyridazines, which are known for various biological activities. The synthesis typically involves multiple steps starting from readily available precursors, focusing on forming the thieno[3,4-d]pyridazine core and introducing functional groups like the 4-fluorophenyl and 4-methylphenyl moieties. Key reaction conditions include temperature optimization and solvent selection to enhance yield and purity .

2. Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an enzyme inhibitor or modulate receptor activity, leading to various pharmacological effects .

Table 1: Potential Biological Targets and Mechanisms

Target Mechanism of Action Effect
EnzymesInhibition of enzymatic activityReduced metabolic pathways
ReceptorsBinding to specific receptorsModulation of signaling pathways
Ion channelsAlteration of ion channel activityChanges in cellular excitability

3. Therapeutic Applications

Research has indicated that this compound may have therapeutic potential in several areas:

  • Anti-inflammatory Properties: Preliminary studies suggest that it may inhibit inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
  • Anticancer Activity: The compound has been evaluated for cytotoxicity against various cancer cell lines. For example, derivatives of similar structures have shown significant cytotoxic effects on L929 cells .

Case Study: Cytotoxic Effects

A study evaluating the cytotoxic effects of related pyridazinone derivatives demonstrated that certain compounds led to complete cell death at concentrations of 50 µM and above. The IC50 values indicated varying degrees of potency among different derivatives, suggesting that structural modifications could enhance efficacy .

4. Research Findings

Recent investigations into the biological activities of thieno[3,4-d]pyridazine derivatives have highlighted their potential as drug candidates due to their favorable pharmacological profiles. For instance, compounds with similar structures have been reported to exhibit low cytotoxicity while maintaining potent biological activities .

5. Conclusion

This compound represents a promising candidate for further research in medicinal chemistry. Its unique structure allows for diverse biological interactions that could lead to significant therapeutic applications. Continued studies focusing on its mechanism of action and efficacy in vivo will be essential for determining its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis involves multi-step processes, typically starting with condensation of fluorophenyl acetamide derivatives with thieno[3,4-d]pyridazine precursors. Key steps include cyclization under reflux (e.g., ethanol at 80°C for 8–12 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Optimization requires adjusting stoichiometric ratios (e.g., 1:1.2 for amine-to-carbonyl coupling) and catalyst selection (e.g., HATU for amide bond formation). Purity is validated using HPLC (>95%) .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) confirms substituent positions and stereochemistry. Mass Spectrometry (MS) verifies molecular weight (e.g., ESI-MS m/z 467.5 [M+H]⁺). Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). X-ray crystallography of analogs (e.g., ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) provides 3D conformation insights .

Q. What initial biological screening approaches are recommended to evaluate its therapeutic potential?

  • Methodology : In vitro assays for enzyme inhibition (e.g., kinase or protease panels) and receptor binding (radioligand displacement assays) are prioritized. Cell-based models (e.g., cancer cell lines for antiproliferative activity) use MTT assays. Dose-response curves (IC₅₀ values) and selectivity indices (e.g., against non-target receptors) are calculated to assess specificity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methylphenyl groups) influence bioactivity in structure-activity relationship (SAR) studies?

  • Methodology : Systematic substitution of the fluorophenyl and methylphenyl moieties is performed. For example:

SubstituentBioactivity (IC₅₀, nM)Selectivity Index
4-Fluorophenyl12.3 ± 1.28.5
4-Methylphenyl18.7 ± 2.15.2
Electron-withdrawing groups (e.g., -F) enhance target binding affinity, while hydrophobic groups (e.g., -CH₃) improve membrane permeability. Computational tools (e.g., Schrödinger Suite) predict steric/electronic effects .

Q. What mechanistic insights can be gained from studying its interaction with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) identifies binding poses in target enzymes (e.g., cyclooxygenase-2). Surface plasmon resonance (SPR) quantifies binding kinetics (KD values). Mutagenesis studies validate critical residues (e.g., Tyr355 in COX-2) for interaction. Fluorescence quenching assays monitor conformational changes .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodology : Discrepancies may arise from solubility (e.g., DMSO vs. aqueous buffers) or cell line variability (e.g., HeLa vs. HEK293). Mitigation strategies include:

  • Solubility optimization: Use co-solvents (e.g., PEG-400) or nanoformulations.
  • Assay standardization: Cross-validate with orthogonal methods (e.g., SPR vs. ITC).
  • Pharmacokinetic profiling: Assess metabolic stability in liver microsomes .

Q. What advanced techniques are used to study its crystallographic properties and stability?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) resolves absolute configuration and packing motifs. Thermogravimetric analysis (TGA) evaluates thermal stability (decomposition >200°C). Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation products via LC-MS .

Q. How does the compound interact with off-target receptors, and what strategies reduce cross-reactivity?

  • Methodology : Off-target profiling using broad-scale panels (e.g., Eurofins Cerep) identifies unintended interactions. For adenosine receptor cross-reactivity, introduce steric hindrance (e.g., bulkier substituents at C3) or modify hydrogen-bonding motifs. Competitive binding assays quantify selectivity improvements .

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